Cas no 88497-88-5 (Manassantin B)

Manassantin B structure
Manassantin B structure
상품 이름:Manassantin B
CAS 번호:88497-88-5
MF:C41H48O11
메가와트:716.813233375549
CID:1124031
PubChem ID:11399874

Manassantin B 화학적 및 물리적 성질

이름 및 식별자

    • Manassantin B
    • Saucernetin 7
    • (αR)-α-[(1R)-1-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-2-(3,4-Dimethoxyphenyl)-2-hydroxy-1-methylethoxy]-3-methoxyphenyl]tetrahydro-3,4-dimethyl-2-furanyl]-2-methoxyphenoxy]ethyl]-1,3-benzodioxole-5-methanol (ACI)
    • (-)-Manassantin B
    • Saucernetin B
    • SC 7
    • CHEBI:66664
    • Manassantin B , HPLC Grade
    • CHEMBL461308
    • HY-N8225
    • BDBM50478400
    • AKOS040762019
    • (1R,2R)-1-(1,3-benzodioxol-5-yl)-2-{4-[(2S,3R,4R,5S)-5-(4-{[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy}-3-methoxyphenyl)-3,4-dimethyltetrahydrofuran-2-yl]-2-methoxyphenoxy}propan-1-ol
    • (1R,2R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-((2S,3R,4R,5S)-5-(4-(((1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl)oxy)-3-methoxyphenyl)-3,4-dimethyltetrahydrofuran-2-yl)-2-methoxyphenoxy)propan-1-ol
    • Q27135283
    • MFCD32068060
    • (1R,2R)-1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-2-(3,4-dimethoxyphenyl)-2-hydroxy-1-methyl-ethoxy]-3-methoxy-phenyl]-3,4-dimethyl-tetrahydrofuran-2-yl]-2-methoxy-phenoxy]propan-1-ol
    • SCHEMBL16442136
    • 88497-88-5
    • FS-6844
    • CS-0140376
    • DTXSID60904893
    • NS00097570
    • 1-(1,3-benzodioxol-5-yl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
    • SCHEMBL2156708
    • CID 11399874
    • 인치: 1S/C41H48O11/c1-22-23(2)41(29-12-16-33(36(20-29)47-8)51-25(4)39(43)27-10-14-31-37(18-27)49-21-48-31)52-40(22)28-11-15-32(35(19-28)46-7)50-24(3)38(42)26-9-13-30(44-5)34(17-26)45-6/h9-20,22-25,38-43H,21H2,1-8H3/t22-,23-,24-,25-,38+,39+,40+,41+/m1/s1
    • InChIKey: GSWZMFDCPMPHDL-FZBBBUCASA-N
    • 미소: C[C@@H]1[C@@H](C)[C@@H](C2C=CC(O[C@H](C)[C@@H](C3C=CC4OCOC=4C=3)O)=C(OC)C=2)O[C@@H]1C1C=CC(O[C@H](C)[C@@H](C2C=CC(OC)=C(OC)C=2)O)=C(OC)C=1

계산된 속성

  • 정밀분자량: 716.32000
  • 동위원소 질량: 716.31966234g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 11
  • 중원자 수량: 52
  • 회전 가능한 화학 키 수량: 14
  • 복잡도: 1080
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 8
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 6.7
  • 토폴로지 분자 극성 표면적: 124Ų

실험적 성질

  • 밀도: 1.219±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 83-86 ºC
  • 용해도: Insuluble (2.5E-5 g/L) (25 ºC),
  • PSA: 123.53000
  • LogP: 7.53630

Manassantin B 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83244-10MG
Manassantin B
88497-88-5
10mg
¥8638.03 2024-12-24
PhytoLab
83244-500mg
Manassantin B
88497-88-5 ≥ 98.0 %
500mg
€14600 2023-10-25
ChemFaces
CFN70466-5mg
Manassantin B
88497-88-5 >=98%
5mg
$288 2023-09-19
TargetMol Chemicals
TN4490-1 mL * 10 mM (in DMSO)
Manassantin B
88497-88-5 98%
1 mL * 10 mM (in DMSO)
¥ 1410 2023-09-15
PhytoLab
83244-1000mg
Manassantin B
88497-88-5 ≥ 98.0 %
1000mg
€27375 2023-10-25
TargetMol Chemicals
TN4490-1 ml * 10 mm
Manassantin B
88497-88-5
1 ml * 10 mm
¥ 1410 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83244-10MG
88497-88-5
10MG
¥9268.88 2023-01-06
TargetMol Chemicals
TN4490-5 mg
Manassantin B
88497-88-5 98%
5mg
¥ 1,640 2023-07-10
PhytoLab
83244-50mg
Manassantin B
88497-88-5 ≥ 98.0 %
50mg
€1642.5 2023-10-25
TargetMol Chemicals
TN4490-5mg
Manassantin B
88497-88-5
5mg
¥ 1640 2024-07-19

Manassantin B 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
1.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Methanol ;  16 h, rt
참조
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

합성회로 2

반응 조건
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
3.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 0 °C → 25 °C; 1 h, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 3

반응 조건
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
4.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 0 °C → 25 °C; 1 h, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 4

반응 조건
1.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
1.2 0 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 5

반응 조건
1.1 Solvents: Methanol ;  16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  2 h, rt
3.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  40 min, -45 °C
3.2 Reagents: Water
4.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
4.2 Solvents: Water ;  pH 8
5.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
5.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Methanol ;  16 h, rt
참조
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

합성회로 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
2.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
2.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
3.2 0 °C → 25 °C; 1 h, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 7

반응 조건
1.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
4.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 0 °C → 25 °C; 1 h, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 8

반응 조건
1.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 9

반응 조건
1.1 Reagents: Calcium chloride Solvents: Dichloromethane ;  10 min, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
5.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
6.2 0 °C → 25 °C; 1 h, 25 °C
6.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
7.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 10

반응 조건
1.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
1.2 Solvents: Water ;  pH 8
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
2.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Methanol ;  16 h, rt
참조
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

합성회로 11

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
2.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
5.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
6.2 0 °C → 25 °C; 1 h, 25 °C
6.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
7.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 12

반응 조건
1.1 Solvents: Methanol ;  16 h, rt
참조
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

합성회로 13

반응 조건
1.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
1.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
2.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
2.2 0 °C → 25 °C; 1 h, 25 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  2 h, rt
2.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  40 min, -45 °C
2.2 Reagents: Water
3.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
3.2 Solvents: Water ;  pH 8
4.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
4.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Methanol ;  16 h, rt
참조
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

합성회로 15

반응 조건
1.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  40 min, -45 °C
1.2 Reagents: Water
2.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
2.2 Solvents: Water ;  pH 8
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
3.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Methanol ;  16 h, rt
참조
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

합성회로 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  0 °C; 5 min, 25 °C
3.2 Solvents: Dichloromethane ;  1.5 h, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 0 °C → 25 °C; 1 h, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
참조
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

합성회로 17

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
1.2 Solvents: Tetrahydrofuran ;  1 h, -30 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Methanol ;  16 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  2 h, rt
4.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  40 min, -45 °C
4.2 Reagents: Water
5.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, rt
5.2 Solvents: Water ;  pH 8
6.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
6.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Solvents: Methanol ;  16 h, rt
참조
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Manassantin B Raw materials

Manassantin B Preparation Products

Manassantin B 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd